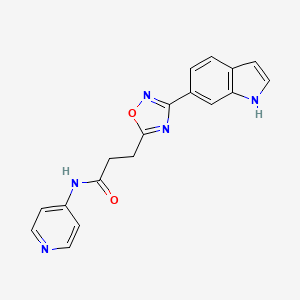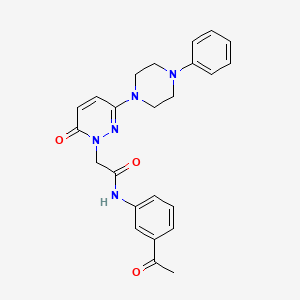![molecular formula C19H23N5O2 B12164274 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B12164274.png)
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6,8-ジメチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-7-イル)-N-[2-(4-メトキシフェニル)エチル]プロパンアミドは、トリアゾロピリダジン骨格を特徴とする複雑な有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途から注目されています。構造内に複数の官能基が存在することで、多様な化学反応性と生物活性をもたらします。
合成方法
合成経路と反応条件
3-(6,8-ジメチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-7-イル)-N-[2-(4-メトキシフェニル)エチル]プロパンアミドの合成は、通常、複数段階の有機合成を伴います。一般的なアプローチの1つは、トリアゾロピリダジン骨格の調製から始まり、続いてプロパンアミド基とメトキシフェニル基を導入するための官能基化が行われます。
-
トリアゾロピリダジン骨格の形成
出発物質: 6,8-ジメチルピリダジンとヒドラジン。
反応条件: 反応は、エタノールまたはメタノールなどの適切な溶媒中で還流下で行われ、環化プロセスを促進するために触媒量の酸が添加されます。
-
官能基化
プロパンアミド基の導入: トリアゾロピリダジン中間体を、炭酸カリウムなどの塩基の存在下で3-ブロモプロパン酸と反応させます。
メトキシフェニル基の導入: 最後の段階では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用いて、ジクロロメタンなどの有機溶媒中で中間体を4-メトキシフェニルエチルアミンとカップリングします。
工業生産方法
工業規模での生産では、収率と純度が最適化されます。これには、反応条件とスケーラビリティをより適切に制御できる連続フロー化学技術が用いられる場合があります。さらに、自動合成プラットフォームを使用することで、再現性と効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyridazine core, followed by functionalization to introduce the propanamide and methoxyphenyl groups.
-
Formation of Triazolopyridazine Core
Starting Materials: 6,8-dimethylpyridazine and hydrazine.
Reaction Conditions: The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
-
Functionalization
Introduction of Propanamide Group: The triazolopyridazine intermediate is reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate.
Introduction of Methoxyphenyl Group: The final step involves the coupling of the intermediate with 4-methoxyphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
化学反応の分析
反応の種類
-
酸化
試薬: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
条件: 通常、水性または有機溶媒中で制御された温度で行われます。
生成物: メトキシ基のヒドロキシル基への酸化、またはさらにカルボキシル基への酸化。
-
還元
試薬: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。
条件: エーテルまたはTHFなどの無水溶媒中で行われます。
生成物: アミド基のアミンへの還元。
-
置換
試薬: アミンやチオールなどの求核剤。
条件: 通常、DMFまたはDMSOなどの極性非プロトン性溶媒中で行われます。
生成物: メトキシ基の他の求核剤との置換。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして役立ちます。さまざまな官能基により、さまざまな化学修飾が可能となり、有機合成における汎用性の高い中間体となります。
生物学と医学
医薬品化学において、3-(6,8-ジメチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-7-イル)-N-[2-(4-メトキシフェニル)エチル]プロパンアミドは、ファーマコフォアとしての可能性について調査されています。その構造は、酵素や受容体などの生体標的との相互作用の可能性を示唆しており、薬物開発の候補となります。
産業
産業セクターでは、この化合物はポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用できます。その安定性と反応性により、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用機序
この化合物が効果を発揮する機序は、分子標的との相互作用に依存します。たとえば、生物学的状況では、特定の酵素や受容体に結合してその活性を変化させる可能性があります。トリアゾロピリダジン骨格は、水素結合、疎水性相互作用、またはπ-πスタッキングを通じて活性部位と相互作用することができます。
類似化合物の比較
類似化合物
-
3-(6,8-ジメチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-7-イル)プロパン酸
- 類似の骨格構造ですが、メトキシフェニル基とプロパンアミド基がありません。
- より単純な構造のため、異なる化学的コンテキストで使用されます。
-
3,6-ジアミノ-1H-[1,2,4]トリアゾロ[4,3-b][1,2,4]トリアゾール
- アミノ基を持つトリアゾール骨格を特徴としています。
- 高い熱安定性とエネルギーマテリアルにおける用途で知られています .
独自性
3-(6,8-ジメチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-7-イル)-N-[2-(4-メトキシフェニル)エチル]プロパンアミドの独自性は、特定の反応性と潜在的な生物活性を付与する官能基の組み合わせにあります。これは、研究と産業応用にとって貴重な化合物です。
類似化合物との比較
Similar Compounds
-
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
- Similar core structure but lacks the methoxyphenyl and propanamide groups.
- Used in different chemical contexts due to its simpler structure.
-
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Features a triazole core with amino groups.
- Known for its high thermal stability and use in energetic materials .
Uniqueness
The uniqueness of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H23N5O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H23N5O2/c1-13-17(14(2)23-24-12-21-22-19(13)24)8-9-18(25)20-11-10-15-4-6-16(26-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H,20,25) |
InChIキー |
PAFVDPTYFQKTOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12164216.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12164236.png)

![4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164245.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12164258.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12164262.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164269.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12164271.png)
